molecular formula C10H11NO5 B8588951 Methyl 3-ethoxy-4-nitrobenzoate

Methyl 3-ethoxy-4-nitrobenzoate

Cat. No.: B8588951
M. Wt: 225.20 g/mol
InChI Key: SBTFAEIYDGRTIC-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-4-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 3-ethoxy-4-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-3-16-9-6-7(10(12)15-2)4-5-8(9)11(13)14/h4-6H,3H2,1-2H3

InChI Key

SBTFAEIYDGRTIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step A To a solution of methyl 3-hydroxy-4-nitrobenzoate (Aldrich) (3 g, 15.2 mmol) in anhydrous DMF (25 mL) were added NaH (Aldrich, 60%) (0.91 g, 22.8 mmol) and iodoethane (2.61 g, 16.7 mmol) sequentially. The reaction mixture was stirred at room temperature for 2 h. Water was added. The mixture was extracted with ethyl acetate. The organic extract was washed with water, brine, dried over MgSO4, and concentrated to give methyl 3-ethoxy-4-nitrobenzoate as a light yellow solid (1.0 g, 29%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% mineral oil: 1.20 g) in dimethylformamide (50 mL) was added 3-hydroxy-4-nitrobenzoic acid methyl ester (4.93 g) under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. After addition of ethyl iodide (4.4 g), the solution was stirred at 60° C. overnight, cooled down to room temperature, poured into saturated aqueous ammonium chloride, and extracted with ethyl acetate-tetrahydrofuran. The organic layer was washed with saturated aqueous ammonium chloride and saturated brine, dried over sodium sulfate and concentrated to give a solid, which was washed with ethyl acetate-hexane to afford 3-ethoxy-4-nitrobenzoic acid methyl ester (3.30 g) as a pale yellow solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of methyl 3-hydroxyl-4-nitrobenzoate (25.1 g, 125 mmol) and bromoethane (20 mL, 263 mmol) in 200 mL ACN is cooled to 15° C. Potassium carbonate (54.4 g, 390 mmol) is added and the reaction mixture is stirred overnight at 60° C. Additional bromoethane (10 mL, 131 mmol) is added and the reaction mixture is stirred overnight at 95° C. The reaction mixture is filtered and the filtrate is concentrated in vacuo. The residue is triturated with ACN and dried in vacuo. Yield: 26.5 g.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of sodium hydride (60% in mineral oil; 1.20 g) in dimethylformamide (50 mL) was added methyl 3-hydroxy-4-nitrobenzoate (4.93 g) under ice-cooling, and the mixture was stirred for 30 minutes at room temperature. After addition of ethyl iodide (4.4 mL), the mixture was stirred at 60° C. overnight. The reaction solution was cooled down to room temperature, poured into saturated aqueous ammonium chloride solution, and extracted with ethyl acetate-tetrahydrofuran. The extract was washed with saturated aqueous ammonium chloride solution and saturated brine, dried over sodium sulfate, and concentrated to yield a solid. The solid was washed with ethyl acetate-hexane to give methyl 3-ethoxy-4-nitrobenzoate (3.30 g) as a pale yellow solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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